molecular formula C14H16O4P2 B1330696 Ethane-1,2-diylbis(phenylphosphinic acid) CAS No. 1089-77-6

Ethane-1,2-diylbis(phenylphosphinic acid)

Cat. No.: B1330696
CAS No.: 1089-77-6
M. Wt: 310.22 g/mol
InChI Key: FYLYSEXHKNLCOF-UHFFFAOYSA-N
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Description

Ethane-1,2-diylbis(phenylphosphinic acid) is a chemical compound with the molecular formula C14H16O4P2 and a molecular weight of 310.22 g/mol . It is known for its unique structure, which includes two phenylphosphinic acid groups connected by an ethane-1,2-diyl linker. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diylbis(phenylphosphinic acid) typically involves the reaction of phenylphosphinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of ethane-1,2-diylbis(phenylphosphinic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diylbis(phenylphosphinic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane-1,2-diylbis(phenylphosphinic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethane-1,2-diylbis(phenylphosphinic acid) involves its interaction with specific molecular targets. For instance, it has been shown to stabilize certain protein structures by binding to specific sites, thereby modulating their activity. This compound can also interact with metal ions, forming stable complexes that can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane-1,2-diylbis(phenylphosphinic acid) is unique due to its specific combination of phenylphosphinic acid groups and ethane-1,2-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYSEXHKNLCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324863
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-77-6
Record name NSC407882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-diylbis(phenylphosphinic acid)
Reactant of Route 2
Ethane-1,2-diylbis(phenylphosphinic acid)
Reactant of Route 3
Ethane-1,2-diylbis(phenylphosphinic acid)
Reactant of Route 4
Ethane-1,2-diylbis(phenylphosphinic acid)
Reactant of Route 5
Ethane-1,2-diylbis(phenylphosphinic acid)
Reactant of Route 6
Ethane-1,2-diylbis(phenylphosphinic acid)

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